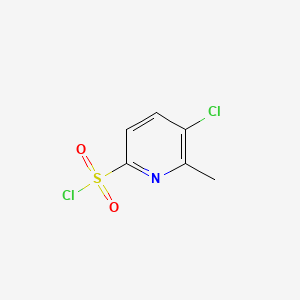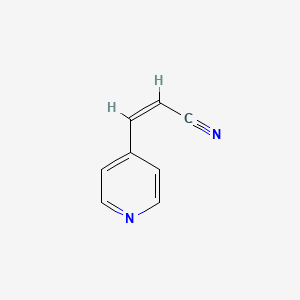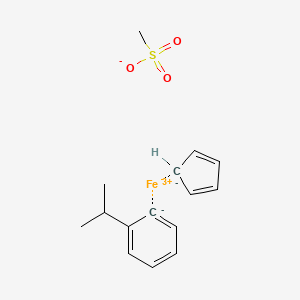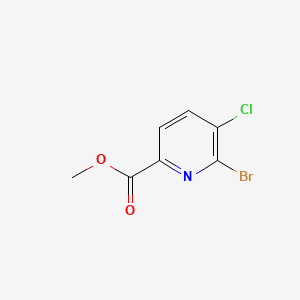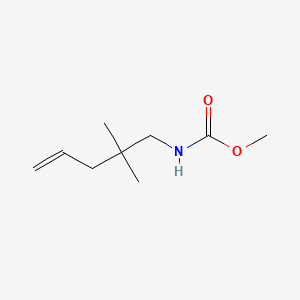
Methyl (2,2-dimethylpent-4-en-1-yl)carbamate
Übersicht
Beschreibung
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is a chemical compound with the molecular formula C10H19NO2 It belongs to the class of carbamates, which are esters of carbamic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate can be achieved through several methods. One common approach involves the reaction of 2,2-dimethylpent-4-enylamine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The process may also include purification steps such as distillation or crystallization to obtain the final compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl N-(2,2-dimethylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in the formation of new carbamate derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Methyl N-(2,2-dimethylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (2,2-dimethylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of signal transduction, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different structural features.
Ethyl N-(2,2-dimethylpent-4-enyl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
N-(2,2-dimethylpent-4-enyl)carbamic acid: The parent carbamic acid without the methyl ester group.
Uniqueness
Methyl N-(2,2-dimethylpent-4-enyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and properties. Its branched alkyl chain and carbamate functional group make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
114445-36-2 |
|---|---|
Molekularformel |
C9H17NO2 |
Molekulargewicht |
171.24 |
IUPAC-Name |
methyl N-(2,2-dimethylpent-4-enyl)carbamate |
InChI |
InChI=1S/C9H17NO2/c1-5-6-9(2,3)7-10-8(11)12-4/h5H,1,6-7H2,2-4H3,(H,10,11) |
InChI-Schlüssel |
OLGCWXFMMOCNEZ-UHFFFAOYSA-N |
SMILES |
CC(C)(CC=C)CNC(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-(Trifluoroacetyl)piperazin-1-YL]benzaldehyde](/img/structure/B569868.png)
![1,6-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde](/img/structure/B569869.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-6-yl)urea](/img/structure/B569870.png)

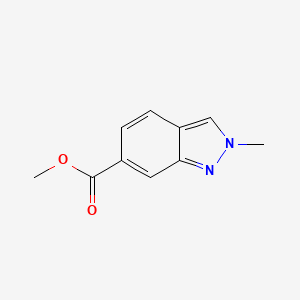
![6-Chloropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B569877.png)
